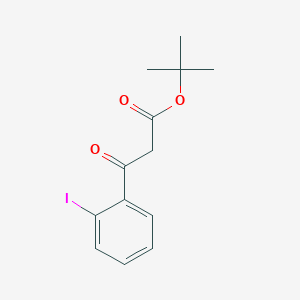![molecular formula C7H6BNO2S B13659691 Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)
Benzo[d]isothiazol-6-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]isothiazol-6-ylboronic acid is a boronic acid derivative with the molecular formula C7H6BNO2S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]isothiazol-6-ylboronic acid typically involves the borylation of benzo[d]isothiazole derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzo[d]isothiazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions usually include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Benzo[d]isothiazol-6-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted benzo[d]isothiazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Benzo[d]isothiazol-6-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzo[d]isothiazol-6-ylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds . In biological systems, the compound may interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
- Benzo[d]thiazol-6-ylboronic acid
- Benzo[b]thiophene-2-boronic acid
- 2-Thiazolylboronic acid
Comparison: Benzo[d]isothiazol-6-ylboronic acid is unique due to its isothiazole ring structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and biological studies .
Propiedades
Fórmula molecular |
C7H6BNO2S |
|---|---|
Peso molecular |
179.01 g/mol |
Nombre IUPAC |
1,2-benzothiazol-6-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-5-4-9-12-7(5)3-6/h1-4,10-11H |
Clave InChI |
OZRNACHSKKLWAG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C=NS2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)
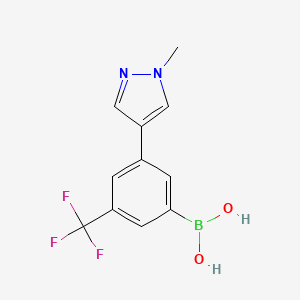
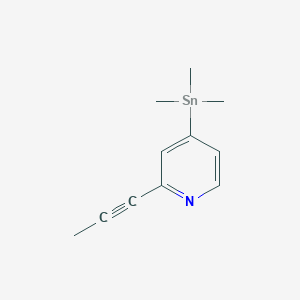

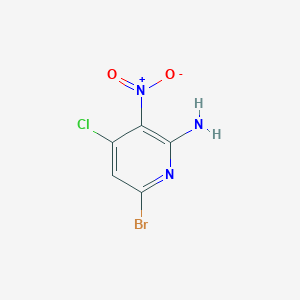
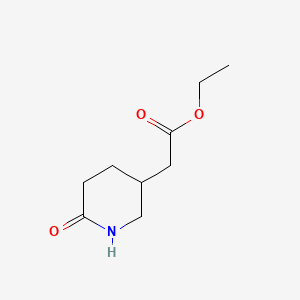

![3-Chloro-4-methylbenzo[d]isoxazole](/img/structure/B13659645.png)

![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)

![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
